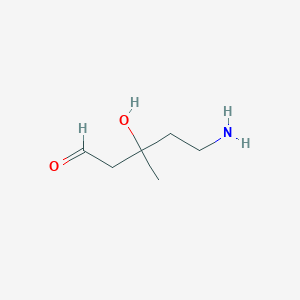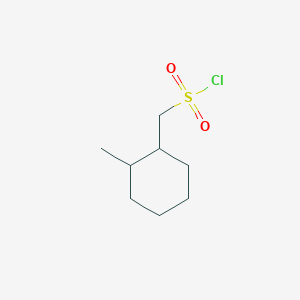
(2-Methylcyclohexyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylcyclohexyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H15ClO2S. This compound is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-methylcyclohexyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Methylcyclohexyl)methanesulfonyl chloride can be synthesized through the reaction of methanesulfonyl chloride with 2-methylcyclohexanol. The reaction typically involves the use of a non-nucleophilic base such as pyridine to facilitate the substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylcyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Alkenes: Formed by elimination reactions
Applications De Recherche Scientifique
(2-Methylcyclohexyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methylcyclohexyl)methanesulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: The parent compound, used in similar reactions but lacks the 2-methylcyclohexyl group.
Tosyl chloride: Another sulfonyl chloride compound, used in similar applications but has a different aromatic group.
Uniqueness
(2-Methylcyclohexyl)methanesulfonyl chloride is unique due to the presence of the 2-methylcyclohexyl group, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Formule moléculaire |
C8H15ClO2S |
|---|---|
Poids moléculaire |
210.72 g/mol |
Nom IUPAC |
(2-methylcyclohexyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h7-8H,2-6H2,1H3 |
Clé InChI |
WUFVNNCYVWPDNS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)

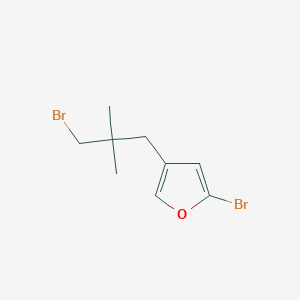
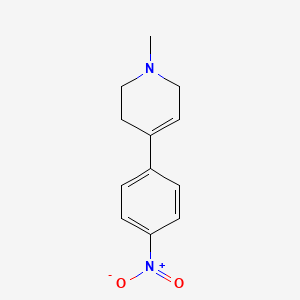


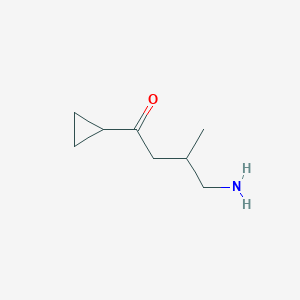
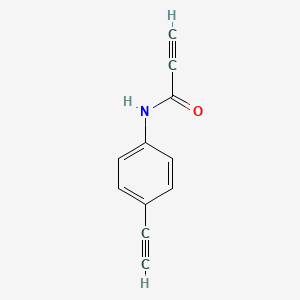

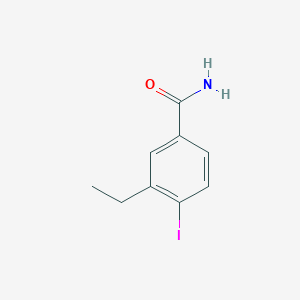
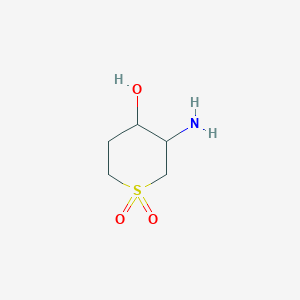
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)
